molecular formula C6H4N2 B13429425 Pyrrolo[2,3-b]pyrrole CAS No. 250-72-6

Pyrrolo[2,3-b]pyrrole

Cat. No.: B13429425
CAS No.: 250-72-6
M. Wt: 104.11 g/mol
InChI Key: NMPKQRFZCLAVGU-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyrrole is a heterocyclic compound characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[2,3-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical and sustainable preparation method involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones . This method operates at 50°C in air with water as the only reaction medium, making it an environmentally benign approach.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups into the this compound structure.

Mechanism of Action

The mechanism of action of pyrrolo[2,3-b]pyrrole compounds, particularly as kinase inhibitors, involves the formation of hydrogen bonds within the active site of the target enzyme. This interaction disrupts the enzyme’s activity, leading to the inhibition of specific signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyrrole can be compared with other similar heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole and pyrrolo[2,3-b]quinoxaline:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, from organic synthesis to advanced materials and medicinal chemistry.

Properties

CAS No.

250-72-6

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

pyrrolo[2,3-b]pyrrole

InChI

InChI=1S/C6H4N2/c1-3-7-6-5(1)2-4-8-6/h1-4H

InChI Key

NMPKQRFZCLAVGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC=N2

Origin of Product

United States

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